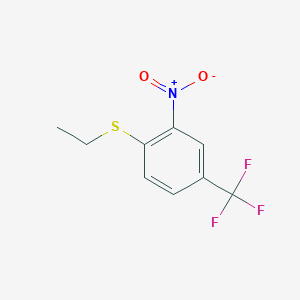
1-(Ethylthio)-2-nitro-4-(trifluoromethyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Ethylthio)-2-nitro-4-(trifluoromethyl)benzene is an organic compound characterized by the presence of an ethylthio group, a nitro group, and a trifluoromethyl group attached to a benzene ring. The trifluoromethyl group is known for its significant role in enhancing the biological activity and stability of organic molecules, making this compound of interest in various scientific fields .
準備方法
Synthetic Routes and Reaction Conditions: One common method includes the nitration of 1-(ethylthio)-4-(trifluoromethyl)benzene followed by purification steps to isolate the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale nitration reactions under controlled conditions to ensure high yield and purity. The use of advanced purification techniques such as recrystallization or chromatography is essential to obtain the compound in its pure form .
化学反応の分析
Types of Reactions: 1-(Ethylthio)-2-nitro-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as iron powder or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted benzene derivatives
科学的研究の応用
1-(Ethylthio)-2-nitro-4-(trifluoromethyl)benzene has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development due to the presence of the trifluoromethyl group, which enhances the pharmacokinetic properties of drugs.
Industry: Utilized in the development of agrochemicals and materials with improved stability and efficacy
作用機序
The mechanism of action of 1-(Ethylthio)-2-nitro-4-(trifluoromethyl)benzene involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The presence of the trifluoromethyl group can enhance the compound’s ability to penetrate cell membranes and reach intracellular targets, thereby exerting its effects
類似化合物との比較
- 1,3-Bis(trifluoromethyl)benzene
- 1,4-Bis(trifluoromethyl)benzene
- 1-Trifluoromethoxy-4-(trifluoromethyl)benzene
Comparison: 1-(Ethylthio)-2-nitro-4-(trifluoromethyl)benzene is unique due to the presence of the ethylthio group, which imparts distinct chemical properties and reactivity compared to other trifluoromethyl-substituted benzenes. The combination of the nitro and trifluoromethyl groups further enhances its potential biological activity and stability .
生物活性
1-(Ethylthio)-2-nitro-4-(trifluoromethyl)benzene is an organic compound with significant biological activity due to its unique structural features. This article explores its biological interactions, potential applications, and research findings, supported by data tables and case studies.
Chemical Structure and Properties
- Molecular Formula : C₉H₈F₃NO₂S
- Molecular Weight : 251.23 g/mol
- Functional Groups : Ethylthio, nitro, and trifluoromethyl groups enhance its reactivity and biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, primarily in the fields of antimicrobial and anticancer research. Its mechanism of action involves interaction with cellular pathways, influencing gene expression and enzyme activity.
- Target Interactions : The compound interacts with specific receptors and enzymes, modulating their activity.
- Biochemical Pathways : It is involved in regulating metabolic pathways, particularly those related to cell signaling and apoptosis.
- Pharmacokinetics : Studies suggest high gastrointestinal absorption and the ability to cross the blood-brain barrier, which may enhance its therapeutic potential.
Toxicological Profile
Toxicokinetic studies have highlighted several important aspects regarding the safety profile of this compound:
- Skin Sensitization : Exhibits weak sensitization potential based on local lymph node assay results (EC3 values >30%) .
- Genotoxicity : Limited data suggest it is unlikely to be genotoxic; however, some studies indicate positive results in specific assays .
- Carcinogenicity : Evidence from animal studies indicates potential carcinogenic effects, with neoplastic lesions observed in various organs .
Case Studies
-
Antimicrobial Activity : In vitro studies demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains.
Bacterial Strain Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 32 µg/mL Escherichia coli 64 µg/mL Pseudomonas aeruginosa 128 µg/mL -
Anticancer Properties : Research has shown that this compound can induce apoptosis in cancer cell lines through modulation of apoptotic pathways.
Cell Line IC50 (µM) HeLa (cervical) 15 MCF-7 (breast) 20 A549 (lung) 25
特性
IUPAC Name |
1-ethylsulfanyl-2-nitro-4-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO2S/c1-2-16-8-4-3-6(9(10,11)12)5-7(8)13(14)15/h3-5H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYMPFYTVARGUKC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00361365 |
Source


|
| Record name | 1-(ethylthio)-2-nitro-4-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00361365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22057-35-8 |
Source


|
| Record name | 1-(ethylthio)-2-nitro-4-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00361365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














